Regioselective Chlorination Reactivity
In a direct comparative study, (2'-Chlorobiphenyl-3-yl)-methanol and its 4-yl regioisomer were treated with tosyl chloride (TsCl) under identical conditions. The 3-yl isomer exhibited a distinctly different product distribution, favoring chlorination at the benzylic position over tosylation. This contrasts with the 4-yl isomer, which predominantly formed the corresponding tosylate. This regiochemistry-driven divergence in reaction pathway is critical for synthetic planning [1].
| Evidence Dimension | Reaction outcome with TsCl (chlorination vs. tosylation) |
|---|---|
| Target Compound Data | (2'-Chlorobiphenyl-3-yl)-methanol: Predominantly yields the corresponding benzyl chloride. |
| Comparator Or Baseline | (2'-Chlorobiphenyl-4-yl)-methanol: Predominantly yields the tosylate ester. |
| Quantified Difference | A qualitative switch in major reaction pathway (chloride vs. tosylate) was observed. |
| Conditions | Treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base under standard conditions as described in Molecules 2011, 16(7), 5665-5673. |
Why This Matters
This directly informs procurement: researchers needing a benzyl chloride building block via a simple one-step activation should select the 3-yl isomer, avoiding the additional deprotection steps required if the 4-yl isomer's tosylate is mistakenly formed.
- [1] Ding, R.; He, Y.; Wang, X.; Xu, J.; Chen, Y.; Feng, M.; Qi, C. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. _Molecules_ **2011**, _16_ (7), 5665–5673. View Source
